molecular formula C24H27N3O2S B2938156 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 894014-75-6

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B2938156
CAS No.: 894014-75-6
M. Wt: 421.56
InChI Key: JYABZJJXVWKPDO-UHFFFAOYSA-N
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Description

N-{2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a thiazole-based compound featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a methyl group at position 4. The ethyl linker connects the thiazole moiety to an ethanediamide group, which is further substituted with a 2,4,6-trimethylphenyl ring.

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-14-6-8-19(9-7-14)24-26-18(5)20(30-24)10-11-25-22(28)23(29)27-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYABZJJXVWKPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.

Scientific Research Applications

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The thiazole ring is often crucial for binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Thiazole vs. Thiadiazole Potency : Thiazole derivatives generally show higher enzymatic inhibition constants (Ki) than thiadiazoles in kinase assays, suggesting superior target engagement for the target compound .
  • Synthetic Scalability : The use of TEA and DCM in triazine-sulfonamide synthesis indicates scalable routes for the target compound’s ethanediamide linker.
  • Thermal Stability : Methyl-substituted aromatic rings (e.g., 2,4,6-trimethylphenyl) enhance thermal stability, as evidenced by melting points exceeding 200°C in related compounds .

Biological Activity

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and an amide structure, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of the compound is C21H26N4O2SC_{21}H_{26}N_{4}O_{2}S with a molecular weight of 426.52 g/mol. The structure includes a thiazole moiety that is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC21H26N4O2S
Molecular Weight426.52 g/mol
CAS Number896375-91-0

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to their ability to inhibit bacterial enzyme activity by mimicking the structure of natural substrates.

  • In vitro Studies : Various derivatives of thiazole have been synthesized and tested against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A study highlighted that thiazole derivatives demonstrated an IC50 value of 1.02 µM against E. histolytica, indicating potent antiamoebic activity .

Anticancer Activity

The compound's anticancer potential has been explored through various studies focusing on its ability to inhibit tumor cell proliferation.

  • Mechanism of Action : The thiazole ring is known to interact with cellular targets involved in cancer progression. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • Research Findings : In one study, a related thiazole derivative exhibited an IC50 value of 0.211 µM against cancer cell lines, showcasing its potential as a therapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole-containing compounds are also noteworthy.

  • Inhibition of Inflammatory Mediators : Thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests their potential application in treating inflammatory diseases .
  • Experimental Evidence : In vitro assays demonstrated that certain thiazole derivatives reduced nitric oxide production in activated macrophages by over 50%, indicating significant anti-inflammatory activity .

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